molecular formula C17H17ClFNO2 B11950415 4-Chloro-5-methyl-2-(propan-2-yl)phenyl (4-fluorophenyl)carbamate CAS No. 6672-41-9

4-Chloro-5-methyl-2-(propan-2-yl)phenyl (4-fluorophenyl)carbamate

Cat. No.: B11950415
CAS No.: 6672-41-9
M. Wt: 321.8 g/mol
InChI Key: CBLHGYVUGJDXOV-UHFFFAOYSA-N
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Description

4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is a synthetic organic compound with the molecular formula C17H17ClFNO2 It is a member of the carbamate family, which are esters of carbamic acid This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, an isopropyl group, a methyl group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE typically involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

    Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

    Solvent: Common solvents used in this reaction include dichloromethane or toluene.

    Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods are designed to optimize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Nucleophiles: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE has several scientific research applications:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact molecular pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-(METHYLTHIO)PHENYL)CARBAMATE
  • 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(2,5-XYLYL)CARBAMATE
  • 4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(3-(TRIFLUOROMETHYL)PHENYL)CARBAMATE

Uniqueness

4-CHLORO-2-ISOPROPYL-5-METHYLPHENYL N-(4-FLUOROPHENYL)CARBAMATE is unique due to the presence of both a chlorinated and a fluorinated phenyl group. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6672-41-9

Molecular Formula

C17H17ClFNO2

Molecular Weight

321.8 g/mol

IUPAC Name

(4-chloro-5-methyl-2-propan-2-ylphenyl) N-(4-fluorophenyl)carbamate

InChI

InChI=1S/C17H17ClFNO2/c1-10(2)14-9-15(18)11(3)8-16(14)22-17(21)20-13-6-4-12(19)5-7-13/h4-10H,1-3H3,(H,20,21)

InChI Key

CBLHGYVUGJDXOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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